molecular formula C13H13N3O B1483631 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098109-43-2

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483631
CAS No.: 2098109-43-2
M. Wt: 227.26 g/mol
InChI Key: GMJHZTYJNGIKMY-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery, designed for researchers exploring novel therapeutic agents. This compound features a pyrazole core, a privileged scaffold in pharmacology known to confer a wide range of biological activities . The structure is further elaborated with a cyclopropyl group, a moiety often used to optimize metabolic stability and binding affinity in lead compounds, as demonstrated in potent cannabinoid receptor antagonists . The presence of the pyridin-3-yl (nicotinyl) group and the reactive acetaldehyde handle makes this molecule a versatile intermediate. The aldehyde functional group is particularly valuable for further synthetic transformation, enabling conjugation, cyclization, or the synthesis of more complex derivatives through reactions such as nucleophilic addition or reductive amination. Researchers can utilize this compound in the design and development of novel molecules targeting various diseases. Pyrazole-based compounds have shown promising results as anti-inflammatory agents, anticancer therapeutics, and antimicrobial agents, and have been investigated as modulators of various enzymes and receptors . This product is intended for use in laboratory research only.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,7-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHZTYJNGIKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a cyclopropyl group and a pyridine ring, which may contribute to its unique pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors, influencing signaling pathways that regulate cellular functions.

The presence of the cyclopropyl and pyridine groups likely enhances the compound's binding affinity to these targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific mechanisms through which this compound operates are still under investigation but may involve modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity could make it valuable in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that pyrazole derivatives inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, indicating potential applications in cancer therapy .
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory effects of similar compounds in animal models, showing reduced levels of inflammatory markers following treatment with pyrazole derivatives .

Comparison with Similar Compounds

Substituent Position Variations: Pyridin-3-yl vs. Pyridin-4-yl

The compound 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde differs only in the position of the pyridine substituent (4-yl instead of 3-yl). This minor positional change can significantly alter electronic and steric properties:

Functional Group Modifications: Acetaldehyde vs. Acetamide

The compound 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide replaces the pyridinyl group with a trifluoromethyl (-CF₃) substituent and swaps acetaldehyde for acetamide:

  • Trifluoromethyl Effect : The -CF₃ group enhances lipophilicity and metabolic stability, often improving bioavailability in drug candidates.
  • Acetamide vs. Acetaldehyde : Acetamide derivatives are more chemically stable, reducing reactivity compared to the aldehyde group, which may undergo oxidation or nucleophilic addition .

Core Structure Analogues: Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine share the pyrazole moiety but incorporate a fused pyrimidine ring. These are documented as TRK kinase inhibitors for cancer therapy. Key differences include:

  • Substituent Diversity : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) enhance binding affinity to kinase active sites .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Applications
2-(5-Cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde 227.26 Pyridin-3-yl, cyclopropyl Acetaldehyde Potential kinase inhibitor scaffold
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde 227.26 Pyridin-4-yl, cyclopropyl Acetaldehyde Symmetric electron effects
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide 263.23 Trifluoromethyl, cyclopropyl Acetamide Improved metabolic stability
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 407.41 Difluorophenyl, pyrazolo-pyrimidine Amine, fluorinated aryl TRK kinase inhibition

Key Research Findings

  • Synthetic Routes: Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with diketones or via Gewald-type reactions (e.g., using malononitrile or ethyl cyanoacetate) .
  • Biological Activity : Trifluoromethyl and pyridinyl substituents are critical for kinase inhibition, with position 3 on pyridine favoring interactions in ATP-binding pockets .
  • Safety Profile : Aldehyde-containing compounds require stringent storage conditions (e.g., temperature control) due to flammability and reactivity risks .

Preparation Methods

Synthesis of 5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazole Core

  • Starting Materials: Pyridin-3-yl hydrazine derivatives and cyclopropyl-substituted 1,3-dicarbonyl compounds.
  • Method: Condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters bearing cyclopropyl substituents under reflux in ethanol or other suitable solvents yields the pyrazole ring with the desired substitution pattern.
  • Example: A Grignard reagent containing a cyclopropyl group may be reacted with a pyridine-containing precursor to form the cyclopropyl-substituted intermediate, which upon condensation with hydrazine forms the pyrazole ring.

Introduction of the Acetaldehyde Group

  • The pyrazolyl methanol intermediate is typically prepared by reduction of the corresponding pyrazolyl ester or keto precursor using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Selective oxidation of this pyrazolyl methanol to the aldehyde is then performed using mild oxidants like IBX in solvents such as dimethyl sulfoxide (DMSO), which allows for the formation of the aldehyde functional group without overoxidation to acids.

Oxidation of Pyrazolylmethanol to Pyrazolylacetaldehyde

  • The oxidation step is crucial for obtaining the aldehyde functionality.
  • 2-Iodoxybenzoic acid (IBX) is a preferred reagent due to its selectivity and mild reaction conditions.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures in DMSO, yielding the aldehyde in good yields.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Grignard Reaction Cyclopropylmagnesium bromide, pyridinyl precursor Cyclopropyl-substituted pyridinyl intermediate
2 Condensation Hydrazine hydrate, ethanol, reflux 5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazole
3 Reduction LiAlH4 in THF Pyrazolylmethanol
4 Selective Oxidation 2-Iodoxybenzoic acid (IBX) in DMSO This compound

Research Findings and Data

  • Yields: The multi-step synthesis typically affords the target aldehyde in moderate to good overall yields, with the oxidation step often yielding 70-85% of the aldehyde product.
  • Solubility: The synthesized pyrazolyl aldehydes show good solubility in DMSO, facilitating further functionalization or biological evaluation.
  • Spectral Characterization: The aldehyde proton typically appears as a distinctive singlet in the ^1H NMR spectrum around δ 9.5–10 ppm, confirming successful oxidation. IR spectra show characteristic aldehyde C=O stretching near 1700 cm^-1.

Comparative Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield Range (%)
Grignard Reaction Cyclopropylmagnesium bromide, inert solvent (e.g., THF) Forms cyclopropyl-substituted intermediate 75-90
Pyrazole Formation Hydrazine hydrate, ethanol, reflux Condensation to form pyrazole ring 80-95
Reduction to Alcohol LiAlH4 in THF Converts ester/keto to pyrazolylmethanol 70-85
Oxidation to Aldehyde IBX in DMSO, room temp Selective oxidation without overoxidation 70-85

Notes on Alternative Methods and Modifications

  • Some literature reports the use of other oxidants such as Dess–Martin periodinane for selective oxidation, but IBX is preferred for its mildness and selectivity.
  • Cyclization methods involving hydrazine and β-dicarbonyl compounds are well-established for pyrazole synthesis, and substituent variations on the pyridine ring can be introduced early in the synthesis to tailor properties.
  • The Grignard approach to introduce cyclopropyl groups is efficient but requires careful control of moisture and temperature to prevent side reactions.

Q & A

Q. What are the established synthetic routes for 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde?

  • Methodological Answer : A generalized synthesis protocol involves:

Nucleophilic substitution : React 5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazole with chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) to form the pyrazole-acetaldehyde backbone .

Reflux conditions : Optimize reaction time and temperature (e.g., 80–100°C in ethanol) to enhance yield, as demonstrated in analogous pyrazole syntheses .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Validation: Confirm structure via ¹H NMR (pyrazole proton at δ 6.8–7.2 ppm, aldehyde proton at δ 9.5–10.0 ppm) and LC-MS (m/z ~270–280) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
TechniquePurposeKey Signals/Data
¹H NMRConfirm pyrazole ring, cyclopropyl, and aldehyde protonsPyrazole H: δ 6.5–7.5; Aldehyde H: δ ~9.8
IRIdentify aldehyde (C=O stretch at ~1700 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹)
LC-MSVerify molecular ion peak and purity (e.g., [M+H]⁺ at m/z 273)
Elemental AnalysisValidate empirical formula (e.g., C₁₄H₁₃N₃O)

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodological Answer :

Ligand Preparation : Optimize the 3D structure using software (e.g., Gaussian) and assign partial charges .

Target Selection : Identify relevant receptors (e.g., kinases) via homology modeling or databases like PDB .

Docking Simulations : Use AutoDock Vina to assess binding affinity; focus on interactions (e.g., hydrogen bonds with pyridinyl N) .

Validation : Compare results with in vitro assays (e.g., enzyme inhibition) to refine predictions .
Example: PASS program predicted anti-inflammatory activity for analogous pyrazoles, later confirmed via COX-2 inhibition assays .

Q. How to resolve contradictory data from different spectroscopic methods during structure elucidation?

  • Methodological Answer :
  • Case Study : If ¹H NMR suggests a pyrazole ring but IR lacks C=N stretches:

Re-examine sample purity via TLC (solvent system: toluene/ethyl acetate/water, 8.7:1.2:1.1) .

Perform X-ray crystallography (if crystalline) for unambiguous confirmation, as done for structurally related pyrazoles .

Cross-validate with ¹³C NMR (pyridinyl carbons at δ 120–150 ppm) .

Q. What strategies optimize the stability of this compound under various experimental conditions?

  • Methodological Answer : Design stability studies using:
ConditionTest ParameterMethod
pHDegradation at pH 2–9HPLC monitoring over 24h
TemperatureStability at 4°C vs. 25°CAccelerated stability testing
LightExposure to UV/VISLC-MS to detect photodegradants
Example: Buffer solutions (pH 6.5, ammonium acetate/acetic acid) are ideal for storage .

Q. How to design experiments to evaluate the compound's pharmacokinetic properties?

  • Methodological Answer :

Q. In Vitro Assays :

  • Plasma stability: Incubate with rat plasma (37°C, 1–24h); quantify via LC-MS .
  • Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation .

Q. In Silico Tools :

  • Predict logP (lipophilicity) via ChemDraw; correlate with experimental logD (shake-flask method) .
  • ADMET predictors (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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